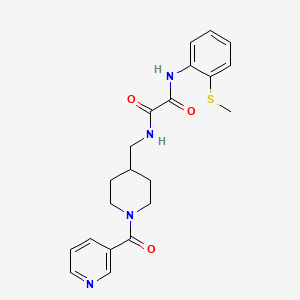

N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Beschreibung

N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a methylthiophenyl group at the N1 position and a nicotinoylpiperidinylmethyl moiety at the N2 position. Its unique substituents—a sulfur-containing methylthio group and a nicotinoylpiperidine ring—distinguish it from other oxalamides, influencing solubility, metabolic stability, and target binding .

Eigenschaften

IUPAC Name |

N'-(2-methylsulfanylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-29-18-7-3-2-6-17(18)24-20(27)19(26)23-13-15-8-11-25(12-9-15)21(28)16-5-4-10-22-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTXUTZOSNJMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the methylthio-phenyl intermediate: This step might involve the reaction of a phenyl compound with a methylthio reagent under specific conditions.

Synthesis of the nicotinoyl-piperidinyl intermediate: This could involve the reaction of piperidine with nicotinic acid or its derivatives.

Coupling reaction: The final step would involve coupling the two intermediates with an oxalamide linkage, possibly using a coupling reagent like carbodiimide under controlled conditions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions such as temperature, pressure, solvent choice, and catalyst use is crucial. Continuous flow reactors and automated synthesis platforms might be employed to enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methylthio group could undergo oxidation to form sulfoxide or sulfone derivatives.

Reduction: The nitro group (if present) in the nicotinoyl moiety could be reduced to an amine.

Substitution: The aromatic ring might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Potential use as a ligand in catalytic reactions.

Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

Pharmacology: Investigation as a potential drug candidate due to its unique structure.

Biochemistry: Study of its interactions with biological macromolecules.

Medicine

Diagnostics: Use as a probe or marker in diagnostic assays.

Industry

Chemical Industry: Use in the synthesis of other complex molecules.

Pharmaceutical Industry: Development of new drugs or therapeutic agents.

Wirkmechanismus

The mechanism of action of “N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

Altering cell signaling pathways: Influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The compound’s methylthiophenyl group contrasts with common substituents in related oxalamides, such as halophenyl (e.g., 4-chlorophenyl in compounds) or methoxybenzyl (e.g., S336 in ). Key comparisons include:

- Nicotinoylpiperidine vs. Pyridine Moieties: The nicotinoyl group (a pyridine-3-carboxamide derivative) may engage in hydrogen bonding or π-π interactions distinct from pyridinylethyl groups in S336 or fluorophenyl groups in compounds .

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 () and No. 1768 () undergo rapid hepatic metabolism without amide hydrolysis. The target compound’s methylthio group may undergo oxidative metabolism (e.g., to sulfoxide or sulfone), altering toxicity .

- Safety Margins: For food-use oxalamides (), a NOEL of 100 mg/kg bw/day provides safety margins >500 million. The target compound’s niche substituents may require distinct toxicological evaluation .

Biologische Aktivität

N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxalamide backbone, a piperidine ring, and a methylthio-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 425.57 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 425.57 g/mol |

| CAS Number | 1235646-54-4 |

Research indicates that N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide interacts with various biological macromolecules. One of the key mechanisms involves the inhibition of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in several metabolic pathways and associated with neurological disorders. The inhibition of NNMT may lead to altered levels of nicotinamide and other metabolites, potentially influencing cellular signaling and neuroprotection.

Anticancer Properties

Studies have demonstrated that compounds structurally related to N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide exhibit significant anticancer activity. For instance, compounds targeting NNMT have shown promise in reducing tumor growth in preclinical models.

Neuroprotective Effects

Given its structural similarities to nicotinic compounds, this oxalamide derivative may possess neuroprotective properties. Preliminary studies suggest that it can enhance neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

- Inhibition of NNMT : A study published in Journal of Medicinal Chemistry reported that derivatives similar to N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide effectively inhibited NNMT activity in vitro, leading to increased levels of nicotinamide and improved cell viability in neuronal cultures .

- Antitumor Activity : In a preclinical trial assessing the efficacy of NNMT inhibitors, compounds resembling this oxalamide showed a significant reduction in tumor size in xenograft models, highlighting their potential as anticancer agents .

Research Findings

Recent investigations into the biological activity of N1-(2-(methylthio)phenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide have revealed promising results:

- Enzyme Inhibition : The compound was shown to inhibit NNMT with an IC50 value indicating potent activity compared to standard inhibitors.

- Cell Viability : In cellular assays, treatment with the compound resulted in enhanced cell viability under oxidative stress conditions, suggesting protective effects against apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.